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Introduction

Ergocristam is a derivative of the ergot alkaloid family, a class of compounds produced by
fungi of the genus Claviceps.[1][2] These alkaloids are known for their significant physiological
effects and have been the subject of extensive research for therapeutic applications.
Ergocristam, in particular, is noted for its neuroactive properties, primarily acting as a
vasoconstrictor through its interaction with serotonin, dopamine, and adrenergic receptors.[2]
This technical guide provides a comprehensive overview of the known physical and chemical
properties of Ergocristam, including available spectral data and insights into its mechanism of
action. Due to the limited availability of specific data for Ergocristam, information from its
closely related precursor, Ergocristine, is included for comparative purposes where relevant.

Core Physical and Chemical Properties

A summary of the core physical and chemical properties of Ergocristam is presented below. It
Is important to note that while some data is available for Ergocristam, other properties are
inferred from the more extensively studied Ergocristine.
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Property Value Source/Comment
CAS Number 50868-53-6 [1]
Molecular Formula C35H39Ns504 [2]
Molecular Weight 593.73 g/mol [2]
Exact Mass 593.3000 [2]
Data not available for
Melting Point Ergocristam. Ergocristine melts  [3]
at 175 °C (decomposes).
Boiling Point Data not available.
Data not available for
K Ergocristam. The pKa of the
a
P structurally similar Ergocristine
is approximately 5.5.
Insoluble in water. Slightly
- soluble in ethanol, acetone,
Solubility ) [3]
and chloroform (inferred from
Ergocristine).
Orthorhombic crystals from
Appearance [3]

benzene (Ergocristine).

Spectroscopic Data and Analysis

The structural elucidation and quantification of Ergocristam and its metabolites are often

performed using a combination of chromatographic and spectroscopic techniques. Ultra-high

performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is

a key analytical method.[4]

Mass Spectrometry

Mass spectrometry is a critical tool for the identification and structural analysis of Ergocristam

and its degradation products. The technique provides information on the molecular weight and

fragmentation pattern of the molecule. While a specific mass spectrum for pure Ergocristam is
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not readily available in public databases, studies on its degradation products have utilized
MS/MS for characterization.[4]

Experimental Protocol for LC-MS/MS Analysis of Ergot Alkaloids (General): A common
approach for the analysis of ergot alkaloids like Ergocristam involves the following steps:

o Sample Preparation: Extraction from the matrix (e.g., cereal, biological fluid) using a suitable
solvent, often a mixture of acetonitrile and a buffer.

o Chromatographic Separation: Separation of the analyte from other components using a C18
reverse-phase column with a gradient elution of a mobile phase typically consisting of an
agueous buffer and an organic solvent like acetonitrile or methanol.

« lonization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate
protonated molecular ions [M+H]*.

o Mass Analysis: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is used to
select the precursor ion and generate fragment ions for structural confirmation and
guantification.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for compounds with chromophores, such as the indole nucleus
present in Ergocristam. The analysis of Ergocristam and its degradation products has been
performed using UPLC with diode array detection (DAD), which acquires UV-Vis spectra across
a range of wavelengths.[4]

Experimental Protocol for UV-Vis Spectroscopy of Ergot Alkaloids (General):

o Sample Preparation: The purified compound is dissolved in a suitable UV-transparent
solvent, such as methanol or ethanol.

e Instrument Setup: A dual-beam UV-Vis spectrophotometer is calibrated using the solvent as
a blank.
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» Data Acquisition: The absorbance is measured over a wavelength range, typically from 200
to 400 nm, to identify the wavelength of maximum absorbance (Amax).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation, which causes molecular vibrations. While
specific IR data for Ergocristam is not available, the spectrum would be expected to show
characteristic peaks for the amide, amine, aromatic, and alkyl functional groups present in its
structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (*H and 3C) is a powerful technique for elucidating the detailed structure of
organic molecules by providing information about the chemical environment of individual
atoms. Although specific NMR spectra for Ergocristam are not publicly available, analysis of
related ergot alkaloids is well-documented in the scientific literature.

Mechanism of Action and Signaling Pathways

Ergocristam exerts its physiological effects through interactions with multiple receptor
systems, including serotonergic, dopaminergic, and adrenergic receptors.[2] Its action as a
vasoconstrictor is a key feature of its pharmacological profile. The following sections describe
the general signaling pathways associated with these receptor families, which are the likely
targets of Ergocristam.

Interaction with Serotonin Receptors

Ergot alkaloids are known to have complex interactions with various serotonin (5-HT) receptor
subtypes. They can act as agonists, partial agonists, or antagonists depending on the receptor
subtype and the specific ligand. For some 5-HT receptors, particularly the 5-HT2B receptor,
certain ergolines exhibit "biased agonism," preferentially activating B-arrestin-mediated
signaling pathways over G-protein-mediated pathways. This can lead to distinct downstream
cellular responses.
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General Serotonin Receptor Signaling Pathways

Interaction with Dopamine Receptors

Ergot alkaloids frequently display agonist activity at dopamine D2 receptors. Activation of D2
receptors, which are Gai/o-coupled, typically leads to the inhibition of adenylyl cyclase,
resulting in decreased intracellular levels of cyclic AMP (cAMP). This modulation of cCAMP
levels affects the activity of protein kinase A (PKA) and downstream signaling cascades.
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Dopamine D2 Receptor Signaling Pathway

Interaction with Adrenergic Receptors

The interaction of ergot alkaloids with adrenergic receptors contributes to their vasoconstrictive
effects. They can act on both a and B-adrenergic receptors. For instance, agonism at al-
adrenergic receptors, which are coupled to Gaq proteins, leads to the activation of
phospholipase C and a subsequent increase in intracellular calcium, culminating in smooth
muscle contraction.
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al-Adrenergic Receptor Signaling Pathway

Stability and Degradation

Ergocristam is known to be a degradation product and epimer of Ergocristine.[3] The stability
of ergot alkaloids can be influenced by factors such as pH, light, and temperature. The
epimerization at the C-8 position is a common transformation for many ergot alkaloids. UPLC-
MS/MS methods have been developed to study the degradation of Ergocristam and
characterize its disruptive reaction products, which include ammonolytic and methanolytic
products.[4]

Conclusion

Ergocristam is a pharmacologically active ergot alkaloid derivative with significant potential in
research and drug development due to its potent vasoconstrictor effects mediated through
serotonergic, dopaminergic, and adrenergic receptors. While a complete physicochemical
profile is not yet publicly available, existing analytical methodologies provide a strong
foundation for further characterization. The complex pharmacology of Ergocristam, likely
involving biased agonism and interactions with multiple receptor subtypes, warrants further
investigation to fully elucidate its therapeutic potential and mechanism of action. This guide
summarizes the current state of knowledge and highlights areas where further research is
needed to build a more complete understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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